O-Demethyl Vandetanib-d4

Description

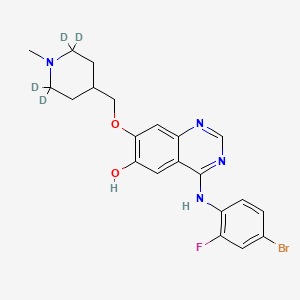

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromo-2-fluoroanilino)-7-[(2,2,6,6-tetradeuterio-1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrFN4O2/c1-27-6-4-13(5-7-27)11-29-20-10-18-15(9-19(20)28)21(25-12-24-18)26-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,28H,4-7,11H2,1H3,(H,24,25,26)/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRILWHQVZXWIN-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(N1C)([2H])[2H])COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic and Isotopic Labeling Strategies for O Demethyl Vandetanib D4

Deuterium (B1214612) Incorporation Methodologies in Vandetanib (B581) Metabolite Synthesis

Deuterium-labeled compounds, such as O-Demethyl Vandetanib-d4, are indispensable tools in pharmaceutical research. The incorporation of deuterium, a stable isotope of hydrogen, into a drug molecule or its metabolite can significantly aid in tracking metabolic pathways and understanding absorption, distribution, metabolism, and excretion (ADME) profiles. These labeled analogs are frequently used as internal standards in mass spectrometry-based quantitative analyses due to their enhanced detection sensitivity and stability. rsc.org

The primary goal of deuterium labeling is to introduce a mass shift detectable by mass spectrometry without altering the compound's chemical properties. scispace.com For this compound, the deuterium atoms are specifically incorporated into the piperidinyl moiety of the molecule. This targeted placement is typically achieved during the chemical synthesis by using a deuterated starting material or intermediate, rather than through hydrogen-isotope exchange on the final molecule, to ensure the precise location and number of deuterium atoms. This approach prevents unwanted isotopic scrambling and yields a product with a well-defined isotopic distribution.

The stability of the carbon-deuterium (C-D) bond is greater than that of the carbon-hydrogen (C-H) bond, which can slow down certain metabolic processes, a phenomenon known as the kinetic isotope effect. researchgate.net While this effect is a key consideration in the design of deuterated drugs, for labeled internal standards like this compound, the main objective is to create a reliable analytical standard that co-elutes with the unlabeled analyte but is clearly distinguishable by its mass.

Chemical Synthesis Pathways for this compound Precursors

The synthesis of this compound is a multi-step process that builds upon the established synthetic routes for the parent drug, Vandetanib. researchgate.net The synthesis logically involves the preparation of two key precursors: a deuterated side chain and the core quinazoline (B50416) ring structure.

A plausible synthetic strategy would begin with the synthesis of the deuterated side chain, specifically a (1-methylpiperidin-4-yl-d4)methanol intermediate. This is accomplished by utilizing a commercially available or custom-synthesized piperidine (B6355638) derivative where four hydrogen atoms have been replaced with deuterium. This deuterated precursor is then N-methylated and functionalized to create the required methoxy (B1213986) side chain.

Concurrently, the quinazoline core is assembled. The synthesis of Vandetanib typically involves steps such as cyclization, chlorination, and amination to build the 4-anilinoquinazoline (B1210976) structure. researchgate.net For the O-demethyl metabolite, the precursor would be a 6-hydroxy-4-chloroquinazoline, where the hydroxyl group is protected during the initial reaction steps to prevent unwanted side reactions.

The final key steps involve coupling the deuterated side chain to the quinazoline core, followed by the removal of the protecting group on the hydroxyl function. A general outline of the key synthetic stages is presented below.

Table 1: Hypothetical Synthesis Stages for this compound

| Stage | Description | Key Reactants/Intermediates |

| 1. Side Chain Synthesis | Preparation of the deuterated piperidine-based side chain. | Piperidine-d4, Formaldehyde, Reducing agents |

| 2. Core Synthesis | Construction of the protected 6-hydroxy-4-anilinoquinazoline core. | Substituted anilines, Pyrimidine precursors, Protecting groups |

| 3. Coupling Reaction | Attachment of the deuterated side chain to the quinazoline core, typically via a nucleophilic substitution reaction. | Deuterated side chain, Quinazoline core |

| 4. Deprotection | Removal of the protecting group from the 6-hydroxyl position to yield the final product. | Deprotecting agent (e.g., acid or base) |

This strategic approach ensures that the deuterium label is introduced early and is stably integrated into the final molecular structure, resulting in the desired this compound.

Isotopic Enrichment and Radiochemical Purity Assessment in Labeled Analogs

Determining the isotopic enrichment and purity of deuterated compounds is a critical quality control step. researchgate.net The presence of unlabeled (d0) or partially labeled (d1, d2, d3) species can interfere with quantitative analyses, making accurate assessment essential. nih.gov A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this evaluation. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HR-MS): LC-ESI-HR-MS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry) is used to determine the isotopic distribution of the sample. rsc.org By analyzing the full scan mass spectrum, the relative abundances of the desired deuterated molecule (d4) and any lower isotopologues can be precisely measured. rsc.org This data allows for the calculation of the percentage of isotopic enrichment, which is a key measure of the quality of the labeled compound. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis serves a dual purpose. Firstly, it confirms the structural integrity of the molecule, ensuring that the synthesis produced the correct compound. rsc.org Secondly, and crucially for labeled compounds, it verifies the specific location of the deuterium atoms. rsc.org By comparing the ¹H NMR spectrum of the labeled compound to its unlabeled counterpart, the absence of signals at the sites of deuteration confirms successful incorporation. Furthermore, ²H NMR can be used to directly observe the deuterium signals, providing additional confirmation of their position.

The combination of these techniques provides a comprehensive characterization of the labeled analog, ensuring its suitability for use as an internal standard in demanding analytical applications.

Table 2: Analytical Techniques for Purity Assessment

| Technique | Purpose | Information Obtained |

| HR-MS | Isotopic Distribution Analysis | Percentage of d4, d3, d2, d1, d0 species; Calculation of isotopic enrichment. rsc.orgrsc.org |

| ¹H NMR | Structural Verification & Label Location | Confirms overall chemical structure; Shows signal reduction/disappearance at deuterated positions. rsc.org |

| ²H NMR | Direct Label Confirmation | Directly detects signals from deuterium atoms, confirming their presence and location. |

| LC-MS/MS | Chemical Purity | Quantifies any non-isotopic chemical impurities in the sample. researchgate.net |

Advanced Analytical Methodologies for O Demethyl Vandetanib D4 Quantification and Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has emerged as the gold standard for the quantification of drug molecules and their metabolites in complex biological fluids due to its high selectivity, sensitivity, and speed. The application of LC-MS/MS for the analysis of O-Demethyl Vandetanib-d4, primarily in its capacity as an internal standard, involves meticulous method development to achieve the desired analytical performance.

Method Development for Ultrasensitive Detection of this compound

The development of ultrasensitive detection methods is crucial for accurately characterizing the pharmacokinetic profiles of drug metabolites, which often circulate at concentrations significantly lower than the parent drug. While specific ultrasensitive detection methods for this compound are not extensively detailed in the public domain, the principles can be inferred from the methods developed for its non-deuterated analogue and the parent compound, Vandetanib (B581).

A sensitive LC-MS/MS method for the determination of Vandetanib, utilizing a deuterated internal standard, has been developed and validated in human plasma and cerebrospinal fluid. amazonaws.com This method achieved a lower limit of quantification (LLOQ) of 0.25 ng/mL in cerebrospinal fluid and 1.0 ng/mL in plasma, demonstrating the potential for ultrasensitive detection. amazonaws.com The key to achieving such sensitivity lies in the optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Optimization of Chromatographic Separation Parameters for this compound

Effective chromatographic separation is fundamental to a successful LC-MS/MS assay, as it isolates the analyte of interest from endogenous matrix components and other potential interferences, thereby reducing ion suppression and improving signal-to-noise ratios. The optimization of chromatographic parameters for this compound would closely mirror those for Vandetanib and its primary metabolites.

Key parameters that are typically optimized include the choice of the stationary phase (column), the composition of the mobile phase, the flow rate, and the column temperature. For the analysis of Vandetanib and its deuterated internal standard, a Kinetex C18 column (2.6 μm, 50 mm × 2.1 mm) has been shown to provide good peak shape and intensity. amazonaws.com The mobile phase composition is another critical factor. An isocratic mobile phase consisting of acetonitrile (B52724) and 10mM ammonium (B1175870) formate (B1220265) (50/50, v/v) at a pH of 5.0 has been successfully employed. amazonaws.com The flow rate is adjusted to ensure optimal separation efficiency and run time; a flow rate of 0.11 mL/min has been utilized in a validated method. amazonaws.com

Interactive Data Table: Optimized Chromatographic Conditions for Analytes Structurally Similar to this compound

| Parameter | Condition | Rationale |

| Column | Kinetex C18 (2.6 μm, 50 mm × 2.1 mm) | Provides excellent peak shape and separation efficiency for the analyte. amazonaws.com |

| Mobile Phase | Acetonitrile/10mM Ammonium Formate (50/50, v/v), pH 5.0 | Ensures good ionization and retention characteristics for the compound. amazonaws.com |

| Flow Rate | 0.11 mL/min | Allows for adequate separation with a reasonable run time. amazonaws.com |

| Column Temperature | Ambient | Sufficient for achieving reproducible retention times. amazonaws.com |

| Injection Volume | 5 µL | A small injection volume helps to maintain sharp peak shapes. |

Mass Spectrometric Detection Strategies (e.g., Multiple Reaction Monitoring for this compound)

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, offers exceptional selectivity and sensitivity for quantitative analysis. In MRM, a specific precursor ion (Q1) is selected and fragmented in the collision cell, and a resulting product ion (Q3) is monitored. This highly specific transition provides a unique signature for the analyte of interest.

The optimization of mass spectrometric parameters such as collision energy and declustering potential is also critical for maximizing the signal intensity of the selected MRM transition.

This compound as an Isotopic Internal Standard in Quantitative Bioanalysis

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, providing a means to correct for variability introduced during sample preparation and analysis.

Principles of Internal Standardization with Stable Isotope-Labeled Compounds

An ideal internal standard should behave chemically and physically identically to the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in LC-MS/MS assays.

The key principle is that any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by a proportional loss or fluctuation in the internal standard. Because this compound is chemically identical to O-Demethyl Vandetanib, it will have the same extraction recovery, chromatographic retention time (with a very slight potential shift), and ionization efficiency. The mass difference due to the deuterium (B1214612) labeling allows the mass spectrometer to distinguish between the analyte and the internal standard. By calculating the ratio of the analyte peak area to the internal standard peak area, accurate and precise quantification can be achieved, irrespective of variations in the analytical process.

Precision and Accuracy Enhancement in Preclinical Sample Analysis

The use of this compound as an internal standard significantly enhances the precision and accuracy of quantitative methods for the determination of O-Demethyl Vandetanib in preclinical samples. Validation data from LC-MS/MS methods for the parent drug, Vandetanib, which utilize a deuterated internal standard, provide strong evidence for this enhancement.

In a validated method for Vandetanib in human plasma and cerebrospinal fluid, the use of a deuterated internal standard resulted in excellent precision and accuracy. amazonaws.com The within-day and between-day precision were reported to be ≤ 8.8% and ≤ 5.9%, respectively. amazonaws.com The accuracy, expressed as the percentage of the nominal concentration, ranged from 95.0% to 108.5%. amazonaws.com These results demonstrate the ability of the stable isotope-labeled internal standard to effectively compensate for analytical variability.

Interactive Data Table: Representative Bioanalytical Method Validation Parameters Using a Deuterated Internal Standard

| Validation Parameter | Plasma | Cerebrospinal Fluid |

| Linearity (R²) | ≥ 0.992 | ≥ 0.990 |

| Within-Day Precision (%CV) | ≤ 5.9% | ≤ 8.8% |

| Between-Day Precision (%CV) | ≤ 5.9% | ≤ 8.8% |

| Within-Day Accuracy (%) | 104.0% to 108.5% | 95.0% to 98.5% |

| Between-Day Accuracy (%) | 104.0% to 108.5% | 95.0% to 98.5% |

| Mean Recovery | 80% | Not Reported |

Data derived from a study on Vandetanib using a deuterated internal standard, illustrating the performance achievable with this methodology. amazonaws.com

By incorporating this compound into preclinical sample analysis, researchers can have high confidence in the reliability of the generated pharmacokinetic data, which is essential for making informed decisions in drug development.

Minimization of Matrix Effects via this compound Internal Standardization

In bioanalytical chemistry, the "matrix effect" refers to the alteration of ionization efficiency for an analyte due to the presence of co-eluting, interfering compounds from the biological sample. This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification. A robust strategy to mitigate these effects is the use of a stable isotope-labeled internal standard (SIL-IS). This compound, being a deuterated analog of O-Demethyl Vandetanib, is an ideal internal standard.

The rationale for using this compound lies in its physicochemical properties, which are nearly identical to those of the non-deuterated analyte, O-Demethyl Vandetanib. Both compounds exhibit similar chromatographic retention times and ionization efficiencies. Consequently, any matrix-induced variations in the MS signal will affect both the analyte and the internal standard to a similar extent. By calculating the ratio of the analyte's peak area to that of the internal standard, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and reliable results.

While specific studies detailing the matrix effect for O-Demethyl Vandetanib are not prevalent in publicly available literature, a study on its parent compound, Vandetanib, using a deuterated internal standard (Vandetanib-d4), demonstrated the successful mitigation of matrix effects. In this study, the matrix factor (MF) for Vandetanib in human plasma from six different sources was determined to be 0.98 with a coefficient of variation (%CV) of less than or equal to 4.97% nih.govnih.gov. This indicates that the use of a deuterated internal standard effectively compensated for the matrix effects, ensuring the reliability of the measurements. A similar level of success can be anticipated when using this compound for the quantification of O-Demethyl Vandetanib.

Validation of Bioanalytical Methods Incorporating this compound (non-clinical matrices)

A bioanalytical method must demonstrate linearity over a defined concentration range. This is typically assessed by analyzing a series of calibration standards and plotting the peak area ratio (analyte/internal standard) against the nominal concentration. The relationship should be linear, as determined by a regression analysis with a correlation coefficient (r²) of ≥ 0.99.

The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.

Table 1: Linearity and Range for Vandetanib Quantification in Human Plasma and CSF

| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

|---|---|---|

| Plasma | 1.0 - 3,000 | ≥ 0.992 |

| CSF | 0.25 - 50 | ≥ 0.990 |

Data from a study on Vandetanib using a deuterated internal standard. nih.gov

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. This is typically evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.

Recovery: The extraction recovery of the analyte from the biological matrix is a measure of the efficiency of the sample preparation process. It is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. While 100% recovery is not essential, it should be consistent and reproducible across the concentration range. For Vandetanib, a mean recovery of 80% was reported, which is considered acceptable for bioanalytical methods nih.gov.

Table 2: Recovery of Vandetanib from Human Plasma

| Analyte | Mean Recovery (%) |

|---|---|

| Vandetanib | 80 |

Data from a study on Vandetanib. nih.gov

Precision refers to the closeness of repeated measurements, expressed as the coefficient of variation (%CV). Accuracy refers to the closeness of the measured value to the true value, expressed as the percentage of the nominal concentration. These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day).

For a method to be considered valid, the precision (%CV) should not exceed 15% (20% at the LLOQ), and the accuracy should be within ±15% (±20% at the LLOQ) of the nominal value.

Table 3: Intra- and Inter-Day Precision and Accuracy for Vandetanib Quantification in Human Plasma and CSF

| Matrix | QC Level | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

|---|---|---|---|---|---|

| Plasma | Low | ≤ 5.9 | 104.0 - 108.5 | ≤ 5.9 | 104.0 - 108.5 |

| Mid | ≤ 5.9 | 104.0 - 108.5 | ≤ 5.9 | 104.0 - 108.5 | |

| High | ≤ 5.9 | 104.0 - 108.5 | ≤ 5.9 | 104.0 - 108.5 | |

| CSF | Low | ≤ 8.8 | 95.0 - 98.5 | ≤ 8.8 | 95.0 - 98.5 |

| Mid | ≤ 8.8 | 95.0 - 98.5 | ≤ 8.8 | 95.0 - 98.5 | |

| High | ≤ 8.8 | 95.0 - 98.5 | ≤ 8.8 | 95.0 - 98.5 |

Data from a study on Vandetanib using a deuterated internal standard. nih.gov

In Vitro Metabolic Profiling and Enzyme Kinetics of Vandetanib and Its O Demethylated Analog

Identification of Metabolic Pathways Leading to O-Demethyl Vandetanib (B581)

Role of Cytochrome P450 Enzymes in O-Demethylation

The oxidative O-demethylation of xenobiotics is a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. eltislab.com While the specific human CYP isoforms responsible for the O-demethylation of vandetanib are not as extensively characterized as those for its major metabolic pathways, it is understood that CYP enzymes mediate this conversion. nih.gov For comparison, studies on other kinase inhibitors have identified enzymes such as CYP2A1 and CYP2C12 as being effective in catalyzing O-demethylation reactions in preclinical species. researchgate.net The primary metabolic route for vandetanib, N-demethylation, is catalyzed almost exclusively by CYP3A4 in humans, highlighting the central role of the P450 system in its biotransformation. nih.govbohrium.comnih.gov

Investigations with Liver Microsomal Systems from Various Species (e.g., Human, Rat, Mouse)

Studies utilizing liver microsomes from different species have been crucial in mapping the metabolic fate of vandetanib. The O-demethylated metabolite, in the form of O-desmethylvandetanib glucuronide, has been identified as a minor metabolite in both rats and mice. nih.gov Furthermore, this same glucuronide conjugate has been detected in human urine, confirming the pathway's relevance across species, including humans. nih.gov

Despite the qualitative similarity of this minor pathway, significant quantitative differences exist in the primary metabolic routes across species, as detailed in the table below.

Table 1: Detection of Vandetanib Metabolites in Liver Microsomes and Excreta Across Species

| Species | N-desmethylvandetanib | Vandetanib-N-oxide | O-desmethylvandetanib glucuronide |

|---|---|---|---|

| Human | Major Metabolite (Microsomes) nih.gov | Minor Metabolite (Microsomes) nih.gov | Detected (Urine) nih.gov |

| Rat | Minor Metabolite (Microsomes) nih.gov | Major Metabolite (Microsomes) nih.gov | Detected (Minor) nih.gov |

| Mouse | Minor Metabolite (Microsomes) nih.gov | Major Metabolite (Microsomes) nih.gov | Detected (Minor) nih.gov |

| Rabbit | Minor Metabolite (Microsomes) nih.gov | Major Metabolite (Microsomes) nih.gov | Not Reported |

Characterization of Other Enzymatic Systems Involved in O-Demethyl Metabolite Formation

Following the initial CYP-mediated O-demethylation that forms O-desmethylvandetanib, the metabolite undergoes a Phase II conjugation reaction. This process is primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which transfer glucuronic acid to the newly exposed hydroxyl group. nih.govwikipedia.org This glucuronidation reaction significantly increases the water solubility of the metabolite, creating O-desmethylvandetanib glucuronide, which can then be more readily eliminated from the body via urine or feces. nih.govwikipedia.org

In Vitro Comparative Metabolism of Vandetanib Across Preclinical Species

Comparative in vitro studies are essential for understanding species-specific differences in drug metabolism, which informs the selection of appropriate animal models for nonclinical safety and efficacy testing. nih.gov

Elucidation of Species-Dependent Metabolic Differences

Significant species-dependent differences have been observed in the in vitro metabolism of vandetanib. nih.gov Incubations with human liver microsomes result predominantly in the formation of N-desmethylvandetanib, with vandetanib-N-oxide being a much less abundant product. nih.gov In stark contrast, liver microsomes from rats, mice, and rabbits show the opposite profile, with vandetanib-N-oxide being the major metabolite, formed at rates 4- to 8-fold higher than N-desmethylvandetanib. nih.gov

This profound difference is attributed to the varying activities and expression levels of the enzymes involved. In humans, the N-demethylation is efficiently catalyzed by CYP3A4, which is highly expressed in the human liver. nih.govbohrium.com The N-oxidation is primarily mediated by flavin-containing monooxygenase (FMO) enzymes. nih.govdrugbank.com In rats, CYP2C and CYP3A subfamilies are the major enzymes for N-demethylation, while FMO1 is key for N-oxidation. nih.gov The higher prevalence of the N-oxide metabolite in rodents suggests a greater catalytic efficiency or expression of FMOs relative to CYPs for this substrate in these species compared to humans. nih.govnih.gov

Table 2: Relative Production of Major Metabolites in Liver Microsomes

| Species | Predominant Metabolic Pathway | Primary Metabolite | Key Enzymes |

|---|---|---|---|

| Human | N-Demethylation nih.gov | N-desmethylvandetanib | CYP3A4 nih.gov |

| Rat | N-Oxidation nih.gov | Vandetanib-N-oxide | FMO1, CYP2C/3A nih.gov |

| Mouse | N-Oxidation nih.gov | Vandetanib-N-oxide | FMOs, CYPs nih.gov |

| Rabbit | N-Oxidation nih.gov | Vandetanib-N-oxide | FMOs, CYPs nih.gov |

Relevance of Preclinical Metabolic Models for Extrapolation in Research

The marked differences in the metabolic profiles between humans and common preclinical species (rat, mouse) have important implications for drug development. While animal models successfully identified the major human metabolites, the quantitative differences highlight the limitations of directly extrapolating metabolic data to predict human pharmacokinetics. nih.gov

The dominance of CYP3A4 in human vandetanib metabolism means that drug-drug interactions involving inhibitors or inducers of this enzyme are of greater clinical concern for humans than might be predicted from rodent models, where this pathway is less dominant. nih.govnih.gov Conversely, interactions involving FMO enzymes might be more pronounced in preclinical toxicology studies in rodents. nih.gov

Despite these quantitative differences, the qualitative conservation of metabolic pathways—the fact that N-desmethylvandetanib, vandetanib-N-oxide, and O-desmethylvandetanib are formed in both humans and preclinical species—validates the use of these models for identifying potential metabolites and for general safety assessment. nih.gov These findings underscore the necessity of using human-derived in vitro systems, such as human liver microsomes, alongside animal models to build a comprehensive metabolic picture for accurate clinical translation. nih.govresearchgate.net

Kinetic Studies of O-Demethylation Enzyme Activity

The in vitro metabolism of vandetanib, particularly its O-demethylation pathway, is a critical area of study for understanding its pharmacokinetic profile and potential drug-drug interactions. The primary enzyme responsible for the metabolism of vandetanib is Cytochrome P450 3A4 (CYP3A4), which catalyzes the formation of N-demethyl vandetanib. frontiersin.org Flavin-containing monooxygenases (FMOs) are also involved in its metabolism, producing vandetanib N-oxide. frontiersin.org This section focuses on the kinetic parameters of the demethylation process and the factors that can influence the activity of the enzymes involved.

Determination of Apparent Michaelis-Menten Parameters (Km, Vmax)

The kinetics of vandetanib's metabolism have been characterized in vitro using human liver microsomes (HLM) and rat liver microsomes (RLM). These studies are essential for determining the enzyme's affinity for the substrate (Km) and the maximum rate of the reaction (Vmax).

In studies with human liver microsomes, the apparent Michaelis-Menten constant (Km) for the formation of the demethylated metabolite was determined to be 49.87 μM. frontiersin.org When investigated in rat liver microsomes, the Km value for vandetanib was found to be 9.41 μM. frontiersin.org These findings indicate a higher affinity of the metabolizing enzymes for vandetanib in the rat model compared to the human model. The characterization of these kinetic parameters is fundamental to predicting the metabolic fate of vandetanib in different species.

Apparent Michaelis-Menten Parameters for Vandetanib Demethylation

| Microsome Source | Km (μM) |

|---|---|

| Human Liver Microsomes (HLM) | 49.87 |

| Rat Liver Microsomes (RLM) | 9.41 |

Investigation of Enzyme Induction and Inhibition Effects on O-Demethyl Vandetanib Formation

The formation of O-Demethyl Vandetanib can be significantly altered by the presence of other compounds that induce or inhibit the activity of metabolizing enzymes, primarily CYP3A4. frontiersin.org Understanding these interactions is crucial for predicting potential drug-drug interactions.

Enzyme Inhibition:

Several compounds have been shown to inhibit the N-demethylation of vandetanib. In vitro studies have demonstrated that luteolin (B72000) exhibits a mixed inhibitory effect on the metabolism of vandetanib in both rat and human liver microsomes. frontiersin.org The half-maximal inhibitory concentration (IC50) of luteolin was 8.56 μM in RLM and 15.84 μM in HLM. frontiersin.org

Ketoconazole, a known potent inhibitor of CYP3A4, has been found to be highly effective at inhibiting the formation of N-desmethylvandetanib, reducing its production by 98% at a concentration of 50 μM, with an IC50 value of 2 μM. nih.gov Other inhibitors such as sulfaphenazole (B1682705) and quinidine (B1679956) also demonstrated inhibitory effects, decreasing the formation of N-desmethylvandetanib by 38% and 20%, respectively, at concentrations equimolar to vandetanib. nih.gov

Enzyme Induction:

Enzyme induction can also impact the metabolism of vandetanib. For instance, co-administration of vandetanib with rifampicin, a strong inducer of CYP3A4, has been shown to significantly decrease the area under the curve (AUC) of vandetanib. frontiersin.org This suggests that increased CYP3A4 activity enhances the metabolic clearance of vandetanib, leading to lower systemic exposure.

Effects of Inhibitors on N-Desmethyl Vandetanib Formation

| Inhibitor | Effect | IC50 (μM) | Microsome Source |

|---|---|---|---|

| Luteolin | Mixed Inhibition | 8.56 | RLM |

| Luteolin | Mixed Inhibition | 15.84 | HLM |

| Ketoconazole | Inhibition (98% at 50 µM) | 2 | Not Specified |

| Sulfaphenazole | Inhibition (38% at equimolar concentration) | Not Determined | Not Specified |

| Quinidine | Inhibition (20% at equimolar concentration) | Not Determined | Not Specified |

Preclinical Pharmacokinetic and Disposition Research Utilizing O Demethyl Vandetanib D4

Stability and Degradation Pathway Analysis of Vandetanib and O Demethylated Metabolites Non Clinical

Forced Degradation Studies of Vandetanib (B581) Leading to O-Demethylated Products

Forced degradation, or stress testing, is a crucial component of drug development that involves subjecting a drug substance to conditions more severe than accelerated stability testing. These studies provide valuable insights into the intrinsic stability of the molecule and help in the identification of potential degradation products and pathways. While O-demethylation is a known metabolic route for Vandetanib, non-clinical forced degradation studies also indicate its potential as a chemical degradation pathway under certain stress conditions. The impurity profile of Vandetanib is known to include oxidative and dealkylated degradants. veeprho.com

Hydrolysis is a common degradation pathway for pharmaceuticals, involving the reaction of a compound with water, which can be catalyzed by the presence of acids or bases. Studies on Vandetanib have demonstrated its susceptibility to degradation under both acidic and alkaline conditions.

In a forced degradation study, Vandetanib was subjected to 1 N HCl and 1 N NaOH overnight. The results indicated significant degradation under both conditions, with greater degradation observed in the alkaline medium. ijper.org While the specific degradation products were not all identified as O-demethylated in this particular study, the conditions are conducive to ether cleavage, a common reaction leading to O-demethylation. The percentage of Vandetanib recovered after these stress tests is summarized in the table below.

| Stress Condition | Duration | Temperature | % Recovery of Vandetanib | Observed Degradation Products (Retention Time) |

|---|---|---|---|---|

| 1 N NaOH | Overnight | Ambient | 67.52% | VD1 (5.91 min) |

| 1 N HCl | Overnight | Ambient | 85.73% | VD1 (5.92 min) |

The formation of a degradation product with a similar retention time under both acidic and alkaline stress suggests a common degradation pathway may be initiated under these conditions. Further characterization using techniques like LC-MS would be necessary to confirm the identity of these degradants as O-demethylated products.

Oxidative degradation can occur when a drug substance is exposed to oxidizing agents. Vandetanib has been shown to be susceptible to oxidative stress. In a study where Vandetanib was exposed to 30% hydrogen peroxide (H₂O₂) overnight, a notable level of degradation was observed. ijper.org

The methoxy (B1213986) group on the quinazoline (B50416) ring of Vandetanib is a potential site for oxidative attack, which could lead to O-demethylation. The conditions of the forced oxidative degradation and the resulting recovery of Vandetanib are presented below.

| Stress Condition | Duration | Temperature | % Recovery of Vandetanib |

|---|---|---|---|

| 30% H₂O₂ | Overnight | Ambient | 87.52% |

While this study did not report the formation of new peaks in the chromatogram under their specific oxidative conditions, it is plausible that O-demethylation could occur under different oxidative stressors or conditions. The N-oxide of Vandetanib is a known major oxidation product in metabolic systems. mdpi.com

Photostability testing exposes a drug substance to light to determine if it is susceptible to photodegradation. Vandetanib has been shown to be relatively stable under photolytic conditions in the solid state. However, in solution, it can undergo photochemical degradation upon exposure to UV-A light. nih.gov One study identified two main photodegradation products resulting from debromination and the loss of the bromide atom followed by solvent addition. nih.gov Another forced degradation study on solid Vandetanib exposed to UV light (200 watt hrs/square meter) and fluorescent light (1.2 million lux hours) showed minimal degradation. ijper.org

Thermal degradation studies assess the stability of a drug substance at elevated temperatures. Vandetanib has demonstrated high stability under dry heat conditions. When subjected to a temperature of 80°C for 6 hours, very little degradation was observed. ijper.org

The results of photolytic and thermal stress testing are summarized in the following table.

| Stress Condition | Duration | Temperature | % Recovery of Vandetanib |

|---|---|---|---|

| UV and Florescence Light | - | Ambient | 98.53% |

| Dry Heat | 6 hours | 80°C | 98.95% |

Based on these findings, significant O-demethylation of Vandetanib is less likely to occur through photolytic or thermal degradation pathways compared to hydrolytic and oxidative routes.

Development of Stability-Indicating Analytical Methods for Research Materials

The development of a stability-indicating analytical method is essential for accurately quantifying the decrease of the active pharmaceutical ingredient and the increase of degradation products over time. For Vandetanib and its O-demethylated metabolites, reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed techniques. ijper.orgimpactfactor.org

A typical stability-indicating RP-HPLC method for Vandetanib would involve:

Column: A C18 column, such as Nucleosil 100-5 (250×4.6 mm, 5µm) or Grace C18 (250 x 4.6 mm, 4.0 µm), is commonly used for separation. ijper.orgimpactfactor.org

Mobile Phase: A mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or 0.1% formic acid) is used. ijper.orgimpactfactor.org The gradient or isocratic elution is optimized to achieve good resolution between the parent drug and its degradation products.

Detection: UV detection is typically carried out at a wavelength where Vandetanib shows significant absorbance, such as 249 nm. ijper.orgimpactfactor.org

Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. ijper.orgimpactfactor.org Specificity is demonstrated by the ability of the method to resolve the main drug peak from all degradation product peaks.

For the characterization of degradation products, LC-MS is a powerful tool. It provides molecular weight and fragmentation information that can be used to elucidate the structures of unknown impurities, including confirming the presence of O-Demethyl Vandetanib.

Assessment of O-Demethyl Vandetanib-d4 Chemical Stability for Long-Term Research Storage

This compound is a deuterated analog of O-Demethyl Vandetanib, often used as an internal standard in quantitative bioanalytical assays due to its similar chemical properties to the analyte but distinct mass. The long-term stability of such research materials is critical to ensure the accuracy and reproducibility of experimental results.

Specific long-term stability data for this compound is not extensively available in the public domain. However, general principles for the storage of deuterated compounds and other chemical reference standards can be applied. The primary goal is to minimize the potential for chemical degradation over time.

General Storage Recommendations for Deuterated Research Compounds:

Temperature: Storage at low temperatures is crucial to slow down potential degradation reactions. For long-term storage, temperatures of -20°C or -80°C are generally recommended. For short-term storage, refrigeration at 2-8°C may be sufficient. researchgate.net

Solvent: If the compound is in solution, the choice of solvent is important. A non-reactive, high-purity solvent such as methanol or acetonitrile is often used. researchgate.net The solution should be stored in tightly sealed containers to prevent solvent evaporation and contamination.

Light: Protection from light is important, especially for compounds that may be photolabile. Storage in amber vials or in the dark is recommended.

Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Stability Assessment Protocol:

A formal stability assessment for this compound as a research standard would typically involve:

Initial Analysis: A comprehensive analysis of a new batch of the standard to determine its initial purity and concentration.

Storage: Aliquots of the standard are stored under the recommended long-term conditions (e.g., -20°C).

Periodic Testing: At specified time intervals (e.g., 6 months, 1 year, 2 years), an aliquot is removed and re-analyzed using a validated stability-indicating analytical method.

Data Evaluation: The results are compared to the initial analysis to assess any changes in purity or concentration. The stability is confirmed if the results remain within a predefined acceptable range.

Emerging Research Themes and Future Directions in O Demethyl Vandetanib D4 Studies

Integration of Deuterated Analogs in Systems Pharmacology Research (Preclinical)

Systems pharmacology aims to understand the effects of a drug on the body as a whole, integrating pharmacokinetics (PK) and pharmacodynamics (PD) across multiple biological scales. In preclinical studies of Vandetanib (B581), accurately quantifying the parent drug and its metabolites, such as O-Demethyl Vandetanib, is crucial for developing robust mathematical models that describe its absorption, distribution, metabolism, and excretion (ADME).

Deuterated analogs like O-Demethyl Vandetanib-d4 are indispensable tools in this context, primarily serving as ideal internal standards for quantitative analysis by mass spectrometry. scioninstruments.comclearsynth.comwisdomlib.org Because they are nearly chemically identical to the analyte, deuterated standards co-elute with the target metabolite and exhibit similar behavior during sample preparation, extraction, and ionization, which corrects for variability and matrix effects. scioninstruments.comtexilajournal.comscispace.com This ensures a high degree of precision and accuracy in measurements, which is essential for the validity of PK/PD models. clearsynth.com The use of stable isotope-labeled internal standards enhances the reliability of data generated in preclinical studies, forming a solid foundation for predicting clinical outcomes. scioninstruments.com

Table 1: Role of Deuterated Internal Standards in Preclinical Research

| Feature | Description | Impact on Systems Pharmacology |

|---|---|---|

| Chemical Similarity | Nearly identical chemical and physical properties to the analyte (e.g., O-Demethyl Vandetanib). | Co-elutes with the analyte, providing a reliable reference during analysis. texilajournal.com |

| Mass Difference | Distinct mass-to-charge (m/z) ratio due to the presence of deuterium (B1214612) atoms. | Allows for clear differentiation from the unlabeled analyte in a mass spectrometer. scioninstruments.com |

| Correction for Variability | Compensates for errors and variability introduced during sample preparation, extraction, and injection. scioninstruments.comtexilajournal.com | Improves the accuracy and precision of metabolite quantification. clearsynth.com |

| Matrix Effect Mitigation | Experiences similar ionization suppression or enhancement as the analyte in complex biological matrices. scioninstruments.comwisdomlib.org | Leads to more reliable and reproducible measurements in plasma, urine, or tissue samples. |

Computational Approaches for Predicting O-Demethylation Metabolic Pathways

Predicting the metabolic fate of a drug candidate early in the development process can significantly reduce costs and time. Computational, or in silico, models have become vital tools for predicting the sites of metabolism (SOMs) and the resulting metabolites. nih.govacs.org For a compound like Vandetanib, these tools can predict its transformation into metabolites, including N-demethyl vandetanib, vandetanib N-oxide, and O-demethyl vandetanib. nih.govfrontiersin.orgnih.gov

O-demethylation is a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4, CYP2D6, and CYP2C9. nih.govmdpi.comnih.gov CYP3A4 is known to be a major enzyme responsible for Vandetanib metabolism. frontiersin.orgnih.govresearchgate.net Computational approaches, which can be ligand-based or structure-based, analyze the drug's chemical structure to identify atoms most likely to undergo enzymatic attack. nih.govacs.org Molecular docking simulations, for example, can model how Vandetanib fits into the active site of a CYP enzyme, highlighting which chemical groups are positioned for an O-demethylation reaction. mdpi.comresearchgate.net

Table 2: Selected Computational Tools for Metabolism Prediction

| Tool | Approach | Primary Function | Relevance to O-Demethylation |

|---|---|---|---|

| MetaSite | Structure-based (Molecular Docking) & Reactivity-focused | Predicts Site of Metabolism (SOM) by specific CYP isoforms. researchgate.net | Can model the interaction of Vandetanib with CYP enzymes to predict the likelihood of O-demethylation. mdpi.com |

| SMARTCyp | Ligand-based & Reactivity-focused | Predicts SOM based on atom accessibility and activation energies for C-H bond cleavage. researchgate.net | Identifies which methoxy (B1213986) group on a molecule is most susceptible to CYP-mediated oxidation. |

| StarDrop | Ligand-based (Machine Learning & QSAR) | Predicts a range of ADME properties, including metabolism and potential metabolites. nih.govresearchgate.net | Uses models trained on existing drug metabolism data to predict O-demethylation pathways. |

| RS-WebPredictor | Ligand-based (Machine Learning) | Predicts SOM for major CYP isoforms. researchgate.net | Can be used to evaluate the potential for O-demethylation as a significant metabolic route for new chemical entities. |

Microfluidic and High-Throughput Screening Platforms for Metabolite Research

Traditional in vitro metabolism studies using static cell cultures often fail to replicate the dynamic environment of human organs, particularly the liver. ufluidix.comalfa-chemistry.com Microfluidic devices, often called "organs-on-a-chip" or "liver-on-a-chip," offer a more physiologically relevant alternative for studying drug metabolism. ufluidix.comrsc.orgoup.com These platforms culture liver cells (such as primary human hepatocytes) in micro-channels with a continuous flow of media, better mimicking the blood flow and nutrient supply found in vivo. rsc.orgoup.com

These systems are ideal for high-throughput screening (HTS) of drug candidates and their metabolites. nih.govnih.gov They allow for numerous experiments to be run in parallel using minimal amounts of reagents and cells, accelerating the research process. nih.govcapitalbiotechnology.com For Vandetanib, a microfluidic liver chip could be used to:

Rapidly screen its metabolism across different conditions.

Study the rate of formation of O-Demethyl Vandetanib.

Investigate potential drug-drug interactions by introducing other compounds into the system. frontiersin.org The ability to integrate these platforms with analytical techniques like mass spectrometry allows for real-time monitoring of metabolite production. ufluidix.comnih.gov

Advanced Mass Spectrometry Techniques for Isotopic Metabolite Tracing

Mass spectrometry (MS) is a cornerstone technology for metabolomics and is essential for studying isotopically labeled compounds. nih.gov The use of this compound as an internal standard relies on the ability of MS to differentiate it from the endogenous, unlabeled O-Demethyl Vandetanib based on their mass difference. scioninstruments.comnih.gov

Beyond simple quantification, advanced MS techniques coupled with stable isotope tracing can elucidate entire metabolic pathways. nih.govimmune-system-research.comacs.org In this approach, a stable isotope-labeled precursor (like a deuterated or ¹³C-labeled version of Vandetanib) is introduced into an in vitro system. High-resolution mass spectrometry (HRMS) is then used to track the incorporation of the isotopic label into downstream metabolites. nih.govacs.org This allows researchers to map the flow of atoms through a metabolic network, providing dynamic information about pathway activity rather than just static concentration measurements. nih.govimmune-system-research.com Such methods could confirm the enzymatic pathways leading to the formation of O-Demethyl Vandetanib and identify other, previously unknown, metabolites. nih.govbiorxiv.org

Contribution of Deuterated Metabolites to Mechanistic Toxicology Research (non-human, in vitro)

Understanding whether a drug's toxicity is caused by the parent compound or one of its metabolites is a critical aspect of preclinical safety assessment. Deuterated compounds are valuable tools in mechanistic toxicology for this purpose. acs.orgresearchgate.net The basis for this application is the deuterium kinetic isotope effect (KIE). researchgate.netjuniperpublishers.com A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, and therefore, it is broken more slowly during an enzymatic reaction. juniperpublishers.comresearchgate.net

By strategically placing deuterium atoms on a drug molecule at a known site of metabolism, the rate of formation of the corresponding metabolite can be significantly reduced. acs.orgjuniperpublishers.com This phenomenon, sometimes called "metabolic switching," can be used to investigate the source of toxicity in in vitro models:

An in vitro toxicity assay is performed with the parent drug (Vandetanib).

The same assay is performed with a specifically deuterated version of Vandetanib, where deuterium replaces hydrogen at the site of O-demethylation.

If the deuterated compound shows significantly less toxicity, it provides strong evidence that the O-demethylated metabolite, not the parent drug, is the primary toxic agent. acs.orgresearchgate.net

This approach allows researchers to probe the specific bioactivation pathways that may lead to adverse effects, contributing to the design of safer drugs. acs.orgresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name | Description |

|---|---|

| Vandetanib | Parent drug, a kinase inhibitor. nih.gov |

| O-Demethyl Vandetanib | A metabolite of Vandetanib formed by O-demethylation. |

| This compound | Deuterated analog of O-Demethyl Vandetanib, used as an internal standard. |

| N-desmethyl Vandetanib | A major metabolite of Vandetanib. nih.govfrontiersin.orgmdpi.com |

| Vandetanib N-oxide | A major metabolite of Vandetanib. frontiersin.orgnih.govmdpi.com |

Q & A

Q. What analytical methodologies are most effective for quantifying O-Demethyl Vandetanib-d4 in biological matrices, and how can they be optimized for sensitivity?

Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used due to its high specificity for deuterated compounds. Key parameters include optimizing collision energy and ion transitions for the demethylated metabolite (e.g., m/z transitions specific to this compound).

- Validation parameters (linearity, precision, accuracy) should align with FDA/EMA guidelines for bioanalytical methods. For plasma samples, solid-phase extraction (SPE) improves recovery rates by reducing matrix interference .

- Example Workflow: Protein precipitation → SPE cleanup → LC separation (C18 column) → MS/MS detection with deuterated internal standards.

Q. How can researchers confirm the structural integrity of this compound during synthesis and storage?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying demethylation and deuterium incorporation. Compare chemical shifts to non-deuterated analogs (e.g., absence of methoxy protons at δ ~3.8 ppm).

- Stability studies under varying pH, temperature, and light exposure (e.g., accelerated degradation in simulated gastric fluid) identify degradation pathways. Use HPLC-UV to monitor purity over time .

Advanced Research Questions

Q. What are the metabolic pathways of this compound in human hepatocyte models, and how do they differ from its parent compound?

Methodological Answer :

- In vitro hepatocyte assays coupled with high-resolution mass spectrometry (HRMS) map phase I/II metabolites. Compare metabolic profiles to Vandetanib to assess deuterium isotope effects on demethylation, sulfation, or glucuronidation.

- Enzyme phenotyping using CYP isoform-specific inhibitors (e.g., CYP3A4, CYP2D6) identifies primary metabolic enzymes. Quantify metabolite formation rates via kinetic assays .

Q. How can conflicting data on the inhibitory potency of this compound against VEGFR2 be resolved?

Methodological Answer :

- Controlled comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) provide direct binding affinity measurements. Normalize activity data to protein concentration and purity.

- Statistical meta-analysis of published IC₅₀ values (e.g., using random-effects models) accounts for variability in assay conditions (e.g., ATP concentration, kinase activation states). Discrepancies may arise from differences in cell lines (HEK293 vs. CHO) or assay temperatures .

Q. What experimental designs are optimal for studying the role of this compound in autophagy modulation in cancer models?

Methodological Answer :

- Autophagic flux assays using GFP-LC3 transfection in 3D tumor spheroids measure autophagosome formation. Combine with Western blotting for autophagy markers (ATG5, p62) under hypoxic vs. normoxic conditions.

- Pharmacodynamic synergy studies with mTOR inhibitors (e.g., rapamycin) employ Chou-Talalay combination indices. Use deuterated analogs to differentiate parent drug vs. metabolite contributions .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistencies in pharmacokinetic data for this compound across preclinical species?

Methodological Answer :

- Allometric scaling adjustments (e.g., body surface area, hepatic blood flow rates) improve cross-species extrapolation. Validate using physiologically based pharmacokinetic (PBPK) modeling.

- Species-specific protein binding assays (equilibrium dialysis) correct for free fraction differences. For example, albumin binding in rodents vs. humans may alter tissue distribution .

Q. What statistical approaches are recommended for handling batch-to-batch variability in this compound synthesis?

Methodological Answer :

- Multivariate analysis (PCA or PLS-DA) identifies critical process parameters (e.g., reaction temperature, deuterium source purity) contributing to variability.

- Design of Experiments (DoE) with response surface methodology optimizes synthesis conditions (e.g., % yield vs. impurity profiles) .

Ethical & Reporting Standards

Q. How can researchers ensure ethical rigor when using this compound in in vivo studies?

Methodological Answer :

Q. What are the best practices for reporting negative or inconclusive results in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.